Pamidronic acid, also known as aminohydroxypropylidene diphosphonate disodium (APD) or disodium pamidronate, is a bisphosphonate with a broad spectrum of applications in bone-related conditions. It is an amino-substituted bisphosphonate that can be administered both orally and intravenously. Its primary function is to inhibit bone resorption without adversely affecting bone growth and mineralization. Clinical trials have demonstrated its efficacy in conditions with abnormally high bone turnover, such as Paget's disease, hypercalcemia of malignancy, osteolytic bone metastasis, and various forms of osteoporosis1.
Pamidronate exerts its effects by binding to hydroxyapatite crystals in the bone matrix, which leads to the inhibition of osteoclast activity. This inhibition occurs through several mechanisms, with the most significant being the prevention of osteoclast precursor cells from attaching to the bone. This action results in a reduction of bone resorption and turnover. Additionally, pamidronate and other nitrogen-containing bisphosphonates like zoledronic acid can induce apoptosis in plasma cells, which is thought to be due to the inhibition of the mevalonate pathway and the subsequent loss of prenylated small GTPases23.
Pamidronate has been shown to reduce skeletal morbidity and slow the progression of metastatic bone destruction in patients with osteolytic bone metastasis from breast cancer or multiple myeloma. It is often used in conjunction with systemic antitumor therapy to improve pain control and quality of life. Studies have also indicated that pamidronate can cause apoptosis of plasma cells in vivo in patients with multiple myeloma, suggesting potential direct or indirect antitumor effects23.
In cases of hypercalcemia of malignancy, pamidronate is highly effective in restoring normocalcemia, especially when associated with bone metastases. It has been found to be more effective than other bisphosphonates like etidronate and clodronate in lowering calcium levels and providing longer periods of normocalcemic remission1.
Pamidronate has been used successfully to arrest and sometimes reverse the progression of osteolytic lesions in Paget's disease. This is often accompanied by a sustained reduction in bone pain, improved mobility, and potentially a reduced risk of bone fractures1.
For steroid-induced and idiopathic osteoporosis, long-term use of low-dose pamidronate in conjunction with conventional antiosteoporotic therapy may halt bone loss. It represents a valuable addition to the drugs currently available for the treatment of osteoporosis1.
Pamidronate has been studied for its long-term effectiveness in preventing skeletal complications in metastatic breast cancer. It has been shown to lower the risk of complications such as pathologic fractures and the need for radiation or surgery to treat bone complications for up to 2 years4. Additionally, pamidronate has been evaluated for its ability to prevent the development of skeletal metastasis in animal models, suggesting its potential as a preventative agent when administered close to the time of tumor cell implantation5.
Pamidronate serves as a useful palliative treatment for osteolysis in patients with myeloma or bone metastases. While it does not influence survival time, it reduces the need for analgesic bone irradiation and may decrease analgesic intake6.
Pamidronate and zoledronic acid have been found to stimulate osteoprotegerin (OPG) production by primary human osteoblasts. This effect on OPG production may contribute to the inhibition of osteoclastic bone resorption and is related to their stimulatory effects on osteoblastic differentiation7.
Pamidronate's significance was recognized through its development in an academic institution, where it was identified as the first nitrogen-containing bisphosphonate to be investigated in clinical studies. The discovery of pamidronate and its properties led to a better understanding of the importance of the nitrogen atom in bisphosphonates for their action on bone resorption8.
CAS No.: 3019-74-7
CAS No.: 23656-67-9
CAS No.: 73477-63-1
CAS No.: 27776-01-8
CAS No.: